

Homovanillyl alcohol chemical structure and properties

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Homovanillyl Alcohol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homovanillyl alcohol (HVA), also known as 4-(2-hydroxyethyl)-2-methoxyphenol, is a phenolic compound of significant interest in various scientific fields. It is recognized as a key metabolite of the neurotransmitter dopamine and is also a derivative of hydroxytyrosol, a potent antioxidant found in olive oil.[1][2] This dual origin places homovanillyl alcohol at the crossroads of neurobiology and nutritional science, making it a subject of research for its potential physiological and pharmacological properties. This technical guide provides an indepth overview of the chemical structure, properties, synthesis, biological roles, and analytical methodologies related to homovanillyl alcohol.

Chemical Structure and Properties

Homovanillyl alcohol is a methoxyphenol, characterized by a benzene ring substituted with a hydroxyl group, a methoxy group, and a 2-hydroxyethyl group.[1]

Chemical Identifiers



Identifier	Value	
IUPAC Name	4-(2-hydroxyethyl)-2-methoxyphenol[3]	
CAS Number	2380-78-1	
SMILES	COC1=C(C=C(C=C1)CCO)O[3]	
InChI Key	XHUBSJRBOQIZNI-UHFFFAOYSA-N[3]	

Physicochemical Properties

Property	- Value	Source
Molecular Formula	С9Н12О3	[3]
Molecular Weight	168.19 g/mol	[3]
Appearance	White to off-white crystalline solid or powder	[4]
Melting Point	40-42 °C	[3]
Solubility	Soluble in water, alcohol, and other organic solvents. Soluble in DMSO (≥ 100 mg/mL).	[5]
logP (Octanol/Water)	0.47	[3]

Synthesis of Homovanillyl Alcohol

A general and straightforward method for the synthesis of **homovanillyl alcohol** and its derivatives involves the use of readily available phenolic precursors. A representative synthetic approach is outlined below.

Experimental Protocol: Synthesis of Homovanillyl Alcohol Derivatives

This protocol describes the synthesis of lipophilic esters of **homovanillyl alcohol**, which can be adapted for the synthesis of the parent compound by selecting the appropriate starting materials and omitting the esterification step.



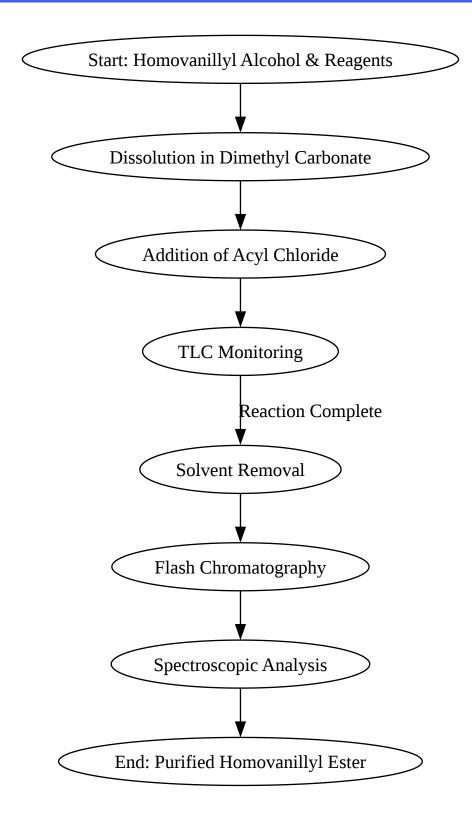
Materials:

- Homovanillyl alcohol
- Dimethyl carbonate (DMC)
- Acyl chloride (e.g., acetyl chloride, for esterification)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., petroleum ether, ethyl acetate)

Procedure:

- Homovanillyl alcohol (1 equivalent) is dissolved in dimethyl carbonate at room temperature.
- The desired acyl chloride (1.2 equivalents) is added to the solution.
- The reaction mixture is stirred at room temperature, and the progress is monitored by thinlayer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by flash chromatography on silica gel using a suitable solvent system (e.g., a gradient of petroleum ether and ethyl acetate).
- The purified product is characterized by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).





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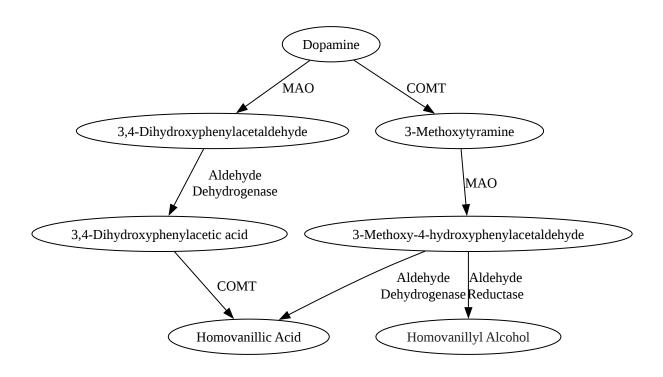
Biological Role and Signaling Pathways



Homovanillyl alcohol is a metabolite in the catecholamine degradation pathway, specifically of dopamine. Understanding this pathway is crucial for research in neurodegenerative diseases and psychiatric disorders.

Dopamine Metabolism

Dopamine is metabolized by two key enzymes: monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT).[6] The action of these enzymes, along with aldehyde dehydrogenase and aldehyde reductase, leads to the formation of various metabolites, including homovanillic acid (HVA) and, through a reductive pathway, **homovanillyl alcohol**.[1] [6]



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Analytical Methodology



Accurate quantification of **homovanillyl alcohol** in biological matrices is essential for clinical and research applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.

Experimental Protocol: LC-MS/MS Quantification

The following is a general protocol for the analysis of catecholamine metabolites, which can be adapted for **homovanillyl alcohol**.

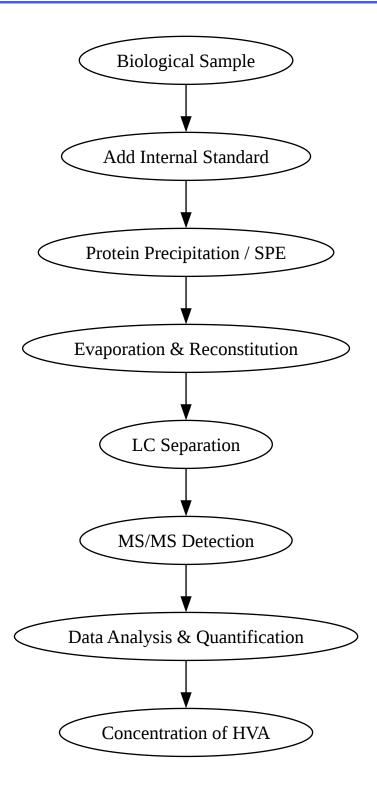
Sample Preparation:

- Urine, plasma, or tissue homogenate samples are collected.
- An internal standard (e.g., a deuterated analog of homovanillyl alcohol) is added to the sample.
- Proteins are precipitated using a suitable solvent (e.g., acetonitrile).
- The sample is centrifuged, and the supernatant is collected.
- The supernatant may be further purified using solid-phase extraction (SPE) to remove interfering substances.
- The purified extract is evaporated to dryness and reconstituted in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Conditions:

- Liquid Chromatography: A reversed-phase C18 column is typically used with a gradient elution of water and an organic solvent (e.g., methanol or acetonitrile), both containing a small amount of an acid (e.g., formic acid) to improve ionization.
- Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative mode is used.
 The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to
 specifically detect the precursor-to-product ion transitions for homovanillyl alcohol and its
 internal standard.





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Pharmacological and Toxicological Properties Antioxidant and Neuroprotective Effects



Homovanillyl alcohol has demonstrated notable antioxidant properties.[7] Its phenolic structure allows it to scavenge free radicals, which may contribute to its observed neuroprotective effects. Studies have shown that a related compound, vanillyl alcohol, can protect dopaminergic cells from toxin-induced apoptosis by reducing oxidative stress and modulating apoptotic pathways.[8][9] The neuroprotective mechanisms of homovanillyl alcohol are thought to involve the attenuation of reactive oxygen species (ROS) and the regulation of pro- and anti-apoptotic proteins.

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant activity of **homovanillyl alcohol** can be assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Materials:

- Homovanillyl alcohol
- DPPH solution (in methanol or ethanol)
- Methanol or ethanol
- Spectrophotometer

Procedure:

- A stock solution of **homovanillyl alcohol** is prepared in methanol or ethanol.
- Serial dilutions of the homovanillyl alcohol solution are made.
- Aliquots of each dilution are mixed with a DPPH solution in a cuvette or a 96-well plate.
- The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
- The absorbance of the solution is measured at approximately 517 nm.
- The percentage of DPPH radical scavenging activity is calculated using the formula: %
 Scavenging = [(A control A sample) / A control] x 100 where A control is the absorbance



of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the **homovanillyl alcohol** sample.

Toxicology

According to available safety data, **homovanillyl alcohol** is considered a hazardous substance.[10]

GHS Hazard Statements:

- H315: Causes skin irritation.[3]
- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Safety Precautions:

- Standard laboratory safety practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat).
- Work should be conducted in a well-ventilated area.
- Direct contact with skin and eyes should be avoided.

Conclusion

Homovanillyl alcohol is a multifaceted molecule with important connections to both neuroscience and nutrition. Its role as a dopamine metabolite makes it a valuable biomarker for studying catecholamine-related disorders. Furthermore, its antioxidant and potential neuroprotective properties suggest therapeutic potential that warrants further investigation. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the full potential of homovanillyl alcohol.



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